2-(1H-imidazol-2-ylcarbonyl)-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-IMIDAZOL-2-YLCARBONYL)-N~1~-(3-PYRIDYLMETHYL)BENZAMIDE is a complex organic compound that features both imidazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-IMIDAZOL-2-YLCARBONYL)-N~1~-(3-PYRIDYLMETHYL)BENZAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 2-(1H-imidazol-2-yl)carbonyl chloride with N-(3-pyridylmethyl)benzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-IMIDAZOL-2-YLCARBONYL)-N~1~-(3-PYRIDYLMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(1H-IMIDAZOL-2-YLCARBONYL)-N~1~-(3-PYRIDYLMETHYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving imidazole and pyridine pathways.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-IMIDAZOL-2-YLCARBONYL)-N~1~-(3-PYRIDYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The pyridine moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(3-Pyridyl)-1H-benzimidazole
- 2-(1H-Pyrazol-3-yl)phenol
Uniqueness
2-(1H-IMIDAZOL-2-YLCARBONYL)-N~1~-(3-PYRIDYLMETHYL)BENZAMIDE is unique due to its dual functionality, combining both imidazole and pyridine rings.
Properties
Molecular Formula |
C17H14N4O2 |
---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
2-(1H-imidazole-2-carbonyl)-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C17H14N4O2/c22-15(16-19-8-9-20-16)13-5-1-2-6-14(13)17(23)21-11-12-4-3-7-18-10-12/h1-10H,11H2,(H,19,20)(H,21,23) |
InChI Key |
KBJRYRWHCROSEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.